![molecular formula C14H11N3O2S B5595916 5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5595916.png)
5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
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Overview
Description
5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as MIPTPD, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and CoxB3 virus .
Anti-Inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . The indole nucleus in these compounds binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for treating inflammatory conditions .
Anticancer Activity
Indole derivatives have been found to possess anticancer properties . The indole nucleus in these compounds has been found in many important synthetic drug molecules, providing a valuable idea for treatment .
Antimicrobial Activity
Some indole derivatives have been found to possess antimicrobial activity . For instance, certain synthesized compounds demonstrated high activity against various microbes .
Antitubercular Activity
Indole derivatives have also been reported to possess antitubercular activity . For example, chlorine derivatives were found to be most active, with one compound possessing potent growth inhibitory effect against H37Rv Mycobacterium tuberculosis .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . These compounds can help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related diseases .
Antidiabetic Activity
Indole derivatives have been reported to possess antidiabetic properties . These compounds can help in regulating blood sugar levels, thereby offering potential benefits for individuals with diabetes .
Antimalarial Activity
Indole derivatives have been found to possess antimalarial properties . These compounds can inhibit the growth of Plasmodium parasites, which are responsible for causing malaria .
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .
Mode of Action
The compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of the mitotic spindle, which is essential for cell division . As a result, the compound can arrest cells in the G2/M phase of the cell cycle .
Biochemical Pathways
The compound’s action on tubulin affects the cell cycle pathway . By inhibiting tubulin polymerization, the compound prevents the formation of the mitotic spindle, thereby halting cell division at the G2/M phase . This disruption of the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests it may have favorable bioavailability .
Result of Action
The compound’s action on tubulin leads to cell cycle arrest and the induction of apoptosis , or programmed cell death . This makes the compound potentially useful as an anticancer agent .
properties
IUPAC Name |
5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-17-7-8(9-4-2-3-5-11(9)17)6-10-12(18)15-14(20)16-13(10)19/h2-7H,1H3,(H2,15,16,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHMRZVCXXHWMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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